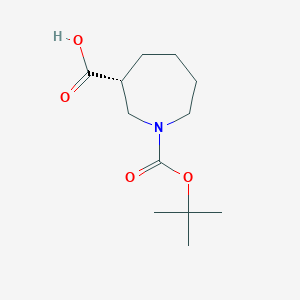

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid

Description

(R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (CAS 851593-77-6) is a chiral seven-membered azepane ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at position 3. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the carboxylic acid enables conjugation or further functionalization, such as amide bond formation . This compound is a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. For example, analogous Boc-protected amino acid derivatives have been utilized in the synthesis of camptothecin (CPT) conjugates, where the carboxylic acid is activated for coupling with amines or alcohols .

Properties

IUPAC Name |

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWHWMPKCSLEMJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid typically involves the following steps:

Formation of Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for ®-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Formation of azepane oxides.

Reduction: Formation of azepane alcohols.

Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its azepane ring structure allows for diverse functionalization, making it valuable in the production of various pharmaceuticals and fine chemicals. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis, facilitating selective reactions at other sites while maintaining the integrity of the azepane framework.

Biological Research

Enzyme Mechanisms and Protein-Ligand Interactions

In biological studies, this compound is employed to investigate enzyme mechanisms and protein-ligand interactions. Its ability to selectively interact with molecular targets enables researchers to explore biochemical pathways and develop new therapeutic strategies. For instance, studies have examined its role in modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity, revealing potential applications in treating cystic fibrosis .

Medicinal Chemistry

Therapeutic Applications

The compound is under investigation for its therapeutic potential, particularly in drug development. Its structural features allow for modifications that can enhance potency and efficacy against specific biological targets. For example, research has highlighted its use in developing novel CFTR potentiators that improve chloride ion transport in cells affected by mutations . Additionally, the compound's chiral nature contributes to its effectiveness in targeting specific receptors, which is critical for developing enantiomerically pure drugs.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block in the pharmaceutical industry. Continuous flow processes have been developed to enhance efficiency and yield during its synthesis, demonstrating its relevance in modern chemical manufacturing.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | CAS Number | Structure | Similarity Score | Key Features |

|---|---|---|---|---|

| This compound | 851593-77-6 | Azepane (7-membered ring) with Boc at N1 and carboxylic acid at C3, (R)-configuration | 0.96 | Flexible monocyclic structure; chiral center at C3 enables stereoselective applications. |

| 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid | 1250993-43-1 | Bicyclo[3.2.0]heptane (fused 5- and 3-membered rings) with Boc at N3 and carboxylic acid at C1 | 0.97 | Rigid bicyclic system; constrained geometry may influence reactivity and binding affinity. |

| rel-(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | 442877-23-8 | Octahydrocyclopenta[c]pyrrole (fused cyclopentane-pyrrole) with Boc at N2 and carboxylic acid at C5, relative (5r) configuration | 0.96 | Bicyclic scaffold with cis/trans ring junction; stereochemistry at C5 impacts molecular interactions. |

| rel-(3aR,5s,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | 1401464-09-2 | Same bicyclic core as above but with (5s) configuration | 0.96 | Stereoisomer of 442877-23-8; altered spatial arrangement may affect solubility or metabolic stability. |

Key Differences and Implications:

Ring Flexibility vs. Rigidity: The azepane derivative’s monocyclic structure offers conformational flexibility, facilitating reactions requiring spatial accessibility (e.g., coupling with bulky substrates) . In contrast, bicyclo[3.2.0]heptane and cyclopenta[c]pyrrole analogs introduce rigidity, which can enhance binding selectivity in drug-target interactions but may reduce synthetic versatility .

Stereochemical Considerations: The (R)-configuration in the azepane compound ensures enantioselectivity in chiral synthesis.

Functional Group Positioning :

- The placement of the carboxylic acid (e.g., C1 in bicyclo[3.2.0]heptane vs. C3 in azepane) alters electronic and steric environments, influencing reactivity in amidation or esterification reactions .

Biological Activity

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid, often referred to as (R)-Boc-azepane-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a seven-membered azepane ring with a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines during chemical reactions.

The synthesis of this compound typically involves the following steps:

- Formation of the Azepane Ring : The initial step usually involves cyclization of appropriate precursors to form the azepane structure.

- Boc Protection : The amine functionality is protected using Boc anhydride to yield the Boc derivative.

- Carboxylation : The final step involves introducing the carboxylic acid group at the 3-position through various synthetic methodologies, including acylation reactions.

1. Modulation of Receptor Activity

Research indicates that (R)-Boc-azepane-3-carboxylic acid can act as a ligand for various biological targets, particularly G protein-coupled receptors (GPCRs). These receptors play crucial roles in numerous physiological processes and are common targets for drug development.

- Case Study : A study demonstrated that derivatives of azepane compounds exhibited selective binding affinities towards specific GPCR subtypes, which could be leveraged in designing drugs for conditions like cancer and neurodegenerative diseases .

2. Therapeutic Applications

The compound has been explored for its potential therapeutic applications in several areas:

- Cancer Treatment : It has shown promise as an inhibitor in pathways associated with tumor growth. For instance, azepane derivatives have been investigated for their ability to inhibit interactions between menin and MLL proteins, which are implicated in certain leukemias .

- Neurological Disorders : Research has indicated that compounds similar to (R)-Boc-azepane-3-carboxylic acid can enhance cognitive functions by acting on muscarinic receptors, which are critical in memory and learning processes .

3. In Vitro and In Vivo Studies

In vitro studies have demonstrated that (R)-Boc-azepane-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, preliminary cytotoxicity assays revealed significant activity against MCF-7 breast cancer cells . In vivo studies further validated these findings, showing reduced tumor growth rates in animal models treated with azepane derivatives.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the identity and enantiomeric purity of (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the backbone structure, focusing on characteristic peaks for the Boc group (e.g., tert-butyl at δ ~1.4 ppm) and azepane ring protons.

- High-Performance Liquid Chromatography (HPLC) : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and confirm enantiopurity.

- X-ray Crystallography : For unambiguous stereochemical confirmation, single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) can resolve the absolute configuration. The Flack parameter should be applied to validate enantiomeric assignment .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer :

- Store under inert atmospheres (argon or nitrogen) at temperatures between -20°C and 4°C.

- Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the Boc group is susceptible to cleavage under acidic or basic conditions.

- Stability data for analogous compounds suggest no hazardous decomposition under recommended conditions, but decomposition pathways remain poorly characterized .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Protection Strategy : Ensure complete Boc protection of the azepane nitrogen prior to carboxylation. Use coupling agents like DCC/DMAP or EDC/HOBt for efficient carboxylic acid activation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.

- Purification : Use gradient flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product. Similar optimization has been reported for Boc-protected pyrrolidine derivatives .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or HPLC retention times) be resolved?

- Methodological Answer :

- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., de-Boc derivatives or diastereomers).

- Dynamic NMR : Investigate conformational flexibility of the azepane ring, which may cause signal splitting at higher temperatures.

- Chiral Validation : Re-analyze enantiopurity using alternative chiral columns (e.g., Crownpak CR-I for carboxylic acids) or circular dichroism (CD) spectroscopy. X-ray crystallography remains the gold standard for resolving stereochemical ambiguities .

Q. How should researchers address unexpected decomposition during reactions involving this compound?

- Methodological Answer :

- Incompatibility Screening : Test compatibility with common reagents (e.g., metal catalysts, strong bases) using small-scale reactions.

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates or degradation products.

- Stabilizers : Add radical inhibitors (e.g., BHT) if free-radical pathways are suspected. Analogous Boc-protected compounds show instability in the presence of Lewis acids .

Q. What safety protocols are recommended given limited toxicological data?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. For airborne particles, employ NIOSH-approved respirators (e.g., P95 for particulates).

- Ventilation : Work in a fume hood with ≥0.5 m/s face velocity.

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets for structurally related Boc-protected amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.